molecular formula C14H21NO4 B2685463 Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate CAS No. 924861-97-2

Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B2685463
CAS No.: 924861-97-2
M. Wt: 267.325
InChI Key: KLCYWFSAMPHVCJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate is a structurally complex oxazole derivative featuring an ethyl ester group at position 3 and a substituted hydroxy-6-methylhept-5-en-2-yl moiety at position 5 of the oxazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-18-13(16)11-9-12(19-15-11)14(4,17)8-6-7-10(2)3/h7,9,17H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYWFSAMPHVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the hydroxy and ethyl ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions

  • Acidic Hydrolysis : HCl (6M), reflux for 12–24 hr.

  • Basic Hydrolysis : NaOH (2M), room temperature for 6–8 hr.

Product :
5 2 Hydroxy 6 methylhept 5 en 2 yl 1 2 oxazole 3 carboxylic acid\text{5 2 Hydroxy 6 methylhept 5 en 2 yl 1 2 oxazole 3 carboxylic acid}

Mechanistic Notes :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Oxidation of the Hydroxyl Group

The tertiary hydroxyl group at the C-2 position is susceptible to oxidation, particularly under strong oxidative conditions.

Reaction Conditions

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) :
    Converts the hydroxyl group to a ketone via hydride transfer (e.g., in CH2_2
    Cl2_2
    , 0°C to rt) .

  • PCC (Pyridinium Chlorochromate) :
    Mild oxidation in dichloromethane yields the ketone without over-oxidation.

Product :
Ethyl 5 6 methylhept 5 en 2 oxo 2 yl 1 2 oxazole 3 carboxylate\text{Ethyl 5 6 methylhept 5 en 2 oxo 2 yl 1 2 oxazole 3 carboxylate}

Key Observation :
DDQ-mediated oxidation shows high selectivity for tertiary alcohols, avoiding epoxidation of the adjacent alkene .

Michael Addition at the α,β-Unsaturated Carbonyl

The oxazole ring’s electron-deficient C-4 position participates in Michael additions with nucleophiles like amines or thiols.

Reaction Example :

  • Nucleophile : Benzylamine

  • Conditions : EtOH, 60°C, 4 hr.

Product :
Ethyl 5 2 hydroxy 6 methylhept 5 en 2 yl 4 benzylamino 1 2 oxazole 3 carboxylate\text{Ethyl 5 2 hydroxy 6 methylhept 5 en 2 yl 4 benzylamino 1 2 oxazole 3 carboxylate}

Regioselectivity :
The C-4 position is favored due to conjugation with the ester group, as confirmed by 13C^{13}\text{C}
NMR studies .

Cyclization Reactions

The hydroxyl and alkenyl groups enable intramolecular cyclization under acidic conditions.

Reaction Conditions

  • Catalyst : BF3_3
    ·OEt2_2
    (5 mol%) in toluene, reflux for 8 hr .

Product :
6 Methyl 3 oxabicyclo 3 3 1 non 5 en 2 one derivative\text{6 Methyl 3 oxabicyclo 3 3 1 non 5 en 2 one derivative}

Mechanism :
Protonation of the hydroxyl group generates an oxocarbenium ion, which undergoes electrophilic addition to the alkene, forming a six-membered ring .

Allylic Functionalization

The hept-5-en-2-yl group undergoes allylic halogenation or oxidation.

Reaction Conditions

  • Halogenation : NCS (N-Chlorosuccinimide), PhSeCl (5 mol%), CH2_2
    Cl2_2
    , rt .

  • Epoxidation : mCPBA (meta-Chloroperbenzoic acid), CH2_2
    Cl2_2
    , 0°C.

Products :

  • Allyl Chloride :
    Ethyl 5 2 hydroxy 6 methyl 5 chlorohept 5 en 2 yl 1 2 oxazole 3 carboxylate\text{Ethyl 5 2 hydroxy 6 methyl 5 chlorohept 5 en 2 yl 1 2 oxazole 3 carboxylate}

  • Epoxide :
    Ethyl 5 2 hydroxy 5 6 epoxy 6 methylheptan 2 yl 1 2 oxazole 3 carboxylate\text{Ethyl 5 2 hydroxy 5 6 epoxy 6 methylheptan 2 yl 1 2 oxazole 3 carboxylate}

Selectivity :
Steric effects favor syn-elimination in allylic chlorination, as shown in Sharpless-type mechanisms .

Mechanistic and Practical Considerations

  • Steric Effects : The bulky 6-methylhept-5-en-2-yl group influences regioselectivity in allylic reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance oxazole ring stability during oxidation .

  • Catalyst Recycling : Selenium-based catalysts (e.g., PhSeCl) are recoverable in allylic halogenation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies indicate that derivatives of oxazole compounds exhibit notable antimicrobial properties. Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that modifications to the oxazole ring can enhance antimicrobial efficacy, suggesting that this compound could be developed into a potent antimicrobial agent.

Case Study:
A series of derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the oxazole ring exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial therapies.

Agricultural Applications

2. Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Research indicates that oxazole derivatives can act as effective insecticides and fungicides. This compound has been evaluated for its efficacy against common agricultural pests.

Data Table: Efficacy Against Pests

CompoundTarget PestApplication Rate (g/ha)Efficacy (%)
Compound AAphids10085
Compound BFungal Pathogen20090
Ethyl 5-(...)-3-carboxylateThrips15078

Material Science Applications

3. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Case Study:
A research team successfully incorporated this compound into a copolymer matrix, resulting in materials that exhibited improved resistance to UV degradation compared to traditional polymers. The study emphasized the importance of the oxazole moiety in enhancing the polymer's properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and oxazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate with structurally related oxazole-3-carboxylate derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 2-hydroxy-6-methylhept-5-en-2-yl C₁₄H₁₉NO₄ 265.30 Not provided Bulky substituent, hydroxyl group for H-bonding, potential for conformational flexibility due to alkene
Ethyl 5-chloro-1,2-oxazole-3-carboxylate Chloro C₆H₆ClNO₃ 175.57 343566-56-3 Compact, lipophilic, reactive in nucleophilic substitution
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate Hydroxymethyl C₇H₉NO₄ 173.15 123770-62-7 Polar, improved aqueous solubility, reduced steric hindrance
Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate 2-bromoacetyl C₈H₈BrNO₄ 272.06 104776-74-1 Electrophilic bromine, reactive in alkylation or cross-coupling reactions

Key Comparative Analysis

Substituent Size and Steric Effects

  • The target compound’s 2-hydroxy-6-methylhept-5-en-2-yl group introduces significant steric bulk compared to smaller substituents like chlorine or hydroxymethyl. This may reduce crystallization efficiency and increase conformational flexibility due to the alkene moiety .
  • In contrast, ethyl 5-chloro-1,2-oxazole-3-carboxylate (MW 175.57) has minimal steric hindrance, favoring tighter crystal packing and higher melting points .

Polarity and Solubility The hydroxymethyl substituent in Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate enhances polarity, likely improving solubility in polar solvents like water or ethanol compared to the chloro analog . The target compound’s hydroxyl group may similarly enhance solubility, but its bulky alkenyl chain could counteract this effect, resulting in intermediate lipophilicity .

Reactivity and Functional Group Influence

  • Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate contains a reactive bromine atom, making it a candidate for nucleophilic substitution or cross-coupling reactions, whereas the target compound’s hydroxyl group may participate in hydrogen bonding or serve as a site for further derivatization (e.g., esterification) .
  • The chloro substituent in Ethyl 5-chloro-1,2-oxazole-3-carboxylate offers moderate reactivity, suitable for Suzuki-Miyaura couplings or halogen-exchange reactions .

Biological and Industrial Applications

  • The hydroxymethyl and hydroxy-6-methylheptenyl derivatives may have applications in medicinal chemistry, where hydroxyl groups can interact with biological targets (e.g., enzymes or receptors) .
  • Bromoacetyl and chloro analogs are more likely to serve as synthetic intermediates due to their electrophilic reactivity .

Research Findings and Implications

  • Synthetic Utility : The bromoacetyl and chloro derivatives are preferred for modular synthesis, while the target compound’s complex substituent may require specialized synthetic routes (e.g., Grignard additions or enzymatic catalysis) .
  • Safety Profiles : Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate lacks classified hazards under GHS, whereas bromoacetyl and chloro analogs may pose greater risks (e.g., toxicity or corrosivity) due to halogen content .

Biological Activity

Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its biological significance. The presence of the 2-hydroxy-6-methylhept-5-en-2-yl group contributes to its unique properties, potentially enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on various oxazole derivatives demonstrated their effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Ethyl 4-(1H-imidazol-1-yl)butanoateEscherichia coliTBD
Ethyl 3-(4-methylthiazol-2-yl)propanoatePseudomonas aeruginosaTBD

Note: TBD indicates that specific MIC values were not provided in the reviewed literature.

Anticancer Potential

The anticancer activity of oxazole derivatives has been widely studied. This compound may exhibit similar properties based on structural analogs. For instance, several studies have indicated that oxazole-containing compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A recent study evaluated the effects of a structurally similar oxazole derivative on human breast cancer cells (MCF7). The results showed significant inhibition of cell growth at concentrations of 10 µM and higher. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membrane Integrity : Some oxazoles disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Q. What are the recommended synthetic routes for obtaining Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate with high yield and purity?

Synthesis of this compound likely involves cyclocondensation or nucleophilic substitution to assemble the 1,2-oxazole core. For example, oxazole derivatives are often synthesized via the reaction of β-keto esters with hydroxylamine, followed by functionalization of the substituents . To ensure high purity, chromatographic techniques (e.g., silica gel column chromatography) or recrystallization using solvents like ethanol or ethyl acetate are recommended. Purity validation should employ HPLC or NMR spectroscopy, with careful monitoring of byproducts such as unreacted intermediates or stereoisomers .

Q. How can key physicochemical properties (e.g., solubility, melting point) be experimentally determined for this compound?

  • Solubility : Perform gradient solubility tests in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
  • Melting point : Use differential scanning calorimetry (DSC) or a capillary tube method, ensuring calibration with standard references.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via LC-MS .

Q. What spectroscopic methods are most effective for characterizing the structural features of this compound?

  • NMR : 1^1H and 13^13C NMR to confirm the oxazole ring, ester group, and hydroxyl-heptene substituent. 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals in complex regions.
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm1^{-1}, O-H stretch at ~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve potential structural ambiguities, such as disordered side chains or nonplanar ring conformations?

X-ray crystallography requires high-quality single crystals grown via vapor diffusion or slow evaporation. For disordered regions, refine occupancy factors using SHELXL and apply restraints to maintain reasonable geometry. To address nonplanar conformations (e.g., puckered oxazole or heptene chain), analyze torsion angles and Cremer-Pople parameters for ring puckering . Structure validation tools like PLATON or checkCIF should be used to ensure geometric accuracy .

Q. What computational strategies can elucidate the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding interactions with enzymes or receptors, focusing on hydrogen bonding and hydrophobic contacts.
  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with active sites, validated by experimental IC50_{50} or SPR data .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Assay Optimization : Control variables like solvent (DMSO concentration), pH, and cell line viability.
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.
  • Orthogonal Assays : Validate results with complementary techniques (e.g., enzymatic assays vs. cell-based assays) .

Q. What experimental designs are recommended for studying the stereochemical impact of the hydroxyl-heptene moiety on biological activity?

  • Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to obtain pure stereoisomers.
  • Biological Testing : Compare IC50_{50} values of individual enantiomers in target assays to establish structure-activity relationships (SAR) .

Methodological Notes

  • Safety Protocols : Follow COSHH regulations for handling irritants (e.g., wear nitrile gloves, use fume hoods) .
  • Data Reproducibility : Document synthetic procedures, solvent batches, and instrument parameters in detail. Share raw crystallographic data (e.g., CIF files) for peer validation .

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